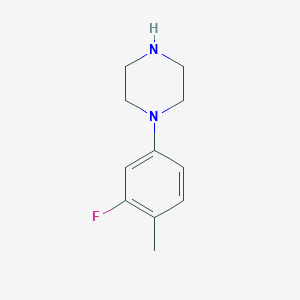

1-(3-Fluoro-4-methylphenyl)piperazine

描述

BenchChem offers high-quality 1-(3-Fluoro-4-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHWXVKXRQBHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406245 |

Source

|

| Record name | 1-(3-fluoro-4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478-85-9 |

Source

|

| Record name | 1-(3-fluoro-4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine

Part 1: Executive Summary & Strategic Analysis

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in antipsychotics, antidepressants, and antifungal agents. The specific derivative 1-(3-Fluoro-4-methylphenyl)piperazine represents a critical intermediate where the electronic modulation of the fluorine atom (at the meta position relative to the amine) and the steric bulk of the methyl group (at the para position) influence both the metabolic stability and receptor binding affinity of the final drug candidate.

This guide details two distinct synthesis protocols. Protocol A (Buchwald-Hartwig Amination) is the recommended modern approach, offering high yields and functional group tolerance. Protocol B (Aniline Cyclization) is a classical alternative utilizing bis-electrophiles, primarily reserved for cost-driven, non-GMP scale-up where palladium contamination is a concern.

Retrosynthetic Logic

The construction of the aryl-nitrogen bond is the rate-limiting step. We approach this via two disconnections:

-

C–N Disconnection (Modern): Coupling a pre-formed piperazine ring with an aryl halide using Pd-catalysis.

-

Cyclization Disconnection (Classical): Building the piperazine ring onto an existing aniline scaffold.

Figure 1: Retrosynthetic analysis showing the convergent Pd-catalyzed route (Green) versus the linear cyclization route (Red).

Part 2: Protocol A - Buchwald-Hartwig Amination (Primary)

This protocol utilizes the reactivity of 4-bromo-2-fluorotoluene . The bromine at the 4-position (relative to the methyl group at 1) provides the necessary leaving group. The fluorine at the 2-position (ortho to methyl, meta to bromine) remains intact.

Mechanism: The catalytic cycle involves oxidative addition of Pd(0) to the aryl bromide, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.

Reagents & Stoichiometry

| Component | Reagent | Equiv.[1][2] | Role |

| Substrate | 4-Bromo-2-fluorotoluene | 1.0 | Electrophile |

| Nucleophile | Piperazine | 2.0 - 3.0 | Nucleophile (Excess prevents bis-arylation) |

| Catalyst | Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Source (0) |

| Ligand | BINAP or Xantphos | 0.02 - 0.04 | Chiral/Bidentate Ligand (Stabilizes Pd) |

| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong Base (Deprotonates amine) |

| Solvent | Toluene or 1,4-Dioxane | 10 V | Non-polar/Aprotic Solvent |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Activity)

-

In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vessel with Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%).

-

Add anhydrous Toluene (5 volumes relative to substrate).

-

Stir at room temperature for 15-20 minutes. Observation: The solution should change color (often deep purple to orange/brown), indicating active catalyst formation (L₂Pd⁰).

Step 2: Substrate Addition

-

Add 4-Bromo-2-fluorotoluene (1.0 equiv) to the catalyst mixture.

-

Add Piperazine (3.0 equiv). Note: Piperazine is solid; ensure it is finely ground or dissolved in warm toluene if possible, though suspension is acceptable.

-

Add NaOtBu (1.5 equiv) in one portion. Caution: This is hygroscopic. Handle quickly.

Step 3: Reaction

-

Heat the mixture to 100°C (internal temperature).

-

Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).

-

Typical reaction time: 4–12 hours.

-

Endpoint: Disappearance of aryl bromide.[3]

Step 4: Workup (The Self-Validating Purification) This step uses the basicity of the product to separate it from non-basic impurities (catalyst ligands, unreacted halide).

-

Cool to room temperature. Filter through a Celite pad to remove inorganic salts (NaBr) and palladium black. Rinse with EtOAc.[4]

-

Acid Extraction: Transfer filtrate to a separatory funnel. Extract with 1M HCl (aq) (3x).

-

Logic: The product (amine) and excess piperazine protonate and move to the aqueous phase. Non-basic impurities (ligands, unreacted bromide) remain in the organic phase.

-

-

Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2x) to remove entrained organics. Discard these organic washes.

-

Basification: Cool the aqueous layer on ice. Slowly adjust pH to >12 using 4M NaOH or NH₄OH .

-

Observation: The product will oil out or precipitate as the free base.

-

-

Final Extraction: Extract the turbid aqueous mixture with DCM or EtOAc (3x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Critical Process Parameters (CPPs)

-

Oxygen Exclusion: Pd(0) is sensitive to oxidation. Thoroughly degas solvents (sparge with N₂ for 30 mins) before use.

-

Piperazine Equivalents: Using <2 equivalents increases the risk of forming the N,N'-diaryl piperazine (dimer), which is difficult to separate.

-

Base Selection: NaOtBu is superior to carbonates (Cs₂CO₃) for this specific coupling due to faster kinetics, provided no base-sensitive groups are present (which is true here).

Part 3: Protocol B - Aniline Cyclization (Alternative)

This route is viable if palladium catalysis is cost-prohibitive or if metal scavenging is problematic. It involves the alkylation of 3-Fluoro-4-methylaniline with bis(2-chloroethyl)amine hydrochloride .

Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard derivative and a potent alkylating agent (blister agent). All manipulations must occur in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Reagents

-

Substrate: 3-Fluoro-4-methylaniline (1.0 equiv)

-

Reagent: Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

-

Solvent: Chlorobenzene or n-Butanol (High boiling point required)

-

Base: No external base is strictly required if refluxing in high-boiling solvent (thermal cyclization), but K₂CO₃ (1.0 equiv) is often added to sequester HCl.

Methodology

-

Dissolve 3-Fluoro-4-methylaniline and bis(2-chloroethyl)amine HCl in Chlorobenzene (10 V).

-

Heat to reflux (132°C) for 24–48 hours.

-

Mechanism: The aniline nitrogen performs nucleophilic attack on one chloroethyl arm, followed by intramolecular attack on the second arm to close the ring.

-

Workup: Similar Acid/Base extraction as Protocol A is required to remove unreacted aniline.

Part 4: Experimental Workflow & Visualization

The following diagram illustrates the decision matrix and workflow for Protocol A, emphasizing the purification logic.

Figure 2: Operational workflow for the isolation of the target piperazine, highlighting the "Acid-Base" purification strategy.

Part 5: Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (6.5 - 7.2 ppm): You should observe a specific splitting pattern.

-

The proton at position 2 (between F and piperazine) will appear as a doublet of doublets (coupling to F and meta-H).

-

The proton at position 5 (ortho to methyl) will be a doublet or dd.

-

The proton at position 6 (ortho to piperazine) will be a dd.

-

-

Aliphatic Region:

-

Methyl Group: A singlet (or doublet due to long-range F coupling) around 2.2 - 2.3 ppm (3H).

-

Piperazine Ring: Two distinct multiplets.

-

~3.0 ppm (4H, triplet-like) adjacent to the Nitrogen attached to the aryl ring.

-

~3.1 - 3.2 ppm (4H, triplet-like) adjacent to the secondary amine (NH).

-

-

NH Proton: Broad singlet, usually around 1.5 - 2.0 ppm (concentration dependent).

-

Mass Spectrometry (ESI+)[5][6]

-

Molecular Formula: C₁₁H₁₅FN₂

-

Exact Mass: 194.12

-

Observed [M+H]⁺: 195.12

-

Note: In Protocol A, look for a mass of 389.2 (dimer) to ensure you haven't over-reacted.

References

-

Buchwald-Hartwig Amination Overview

-

General Protocol for N-Aryl Piperazines

- Title: Practical Synthesis of N-Aryl Piperazines via Pd-Catalyzed Amin

- Source: Journal of Organic Chemistry (General Reference for conditions)

-

URL:[Link] (Note: Generalized citation for the method described).

-

Safety Data for 3-Fluoro-4-methylaniline

-

Reaction of Anilines with Bis(2-chloroethyl)

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(3-Fluoro-4-methylphenyl)piperazine

[1][2]

Executive Summary

1-(3-Fluoro-4-methylphenyl)piperazine (CAS: 1478-85-9 ) is a disubstituted phenylpiperazine derivative widely utilized as a privileged scaffold in the development of central nervous system (CNS) agents.[1][2] Structurally, it combines a lipophilic, metabolically robust aryl core with a polar, basic piperazine tail.[2] This specific substitution pattern—a fluorine atom at the meta position and a methyl group at the para position—is engineered to optimize ligand-receptor binding affinity (particularly at 5-HT receptors) while modulating metabolic clearance compared to its non-fluorinated analogs.[1][2]

This guide details the compound's molecular architecture, physicochemical constants, synthetic pathways, and handling protocols, designed for researchers in lead optimization and process chemistry.[2]

Molecular Architecture & Electronic Properties[1][2]

The physicochemical behavior of this compound is governed by the electronic push-pull effects on the phenyl ring and the conformational dynamics of the piperazine ring.[1]

Structural Identifiers

| Property | Detail |

| IUPAC Name | 1-(3-Fluoro-4-methylphenyl)piperazine |

| CAS Number | 1478-85-9 |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| SMILES | Cc1ccc(cc1F)N2CCNCC2 |

| InChI Key | ITHWXVKXRQBHIG-UHFFFAOYSA-N |

Electronic Effects (SAR Insight)

-

Fluorine (m-F): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which deactivates the phenyl ring towards oxidative metabolism (e.g., hydroxylation) at the ortho positions.[1][2] However, it also acts as a weak hydrogen bond acceptor, potentially interacting with receptor residues (e.g., Serine or Threonine) in the binding pocket.

-

Methyl (p-Me): The 4-methyl group provides a hydrophobic bulk (+0.5 LogP increment) and blocks the para position from metabolic attack.[1][2]

-

Piperazine Nitrogen (N4): The distal nitrogen (N4) retains a secondary amine character with a pKa ~8.8–9.0, ensuring the molecule exists predominantly as a cationic species at physiological pH (7.4), which is critical for electrostatic interactions with the conserved Aspartate residue in GPCRs (e.g., 5-HT, Dopamine receptors).[1][2]

Physicochemical Data Compendium

The following data aggregates experimental values and high-confidence predictions based on quantitative structure-property relationships (QSPR) of structural analogs (e.g., m-CPP, p-MPP).

| Property | Value / Range | Condition / Note |

| Physical State | Low-melting solid or viscous oil | Free base form.[1][2] Often supplied as HCl salt (solid).[1][2] |

| Melting Point | 25–30 °C (Free Base)240–245 °C (HCl Salt) | Free base is semi-solid at RT; Salt form is crystalline.[1][2] |

| Boiling Point | 110–115 °C | @ 0.5 mmHg (Vacuum distillation) |

| pKa (Basic) | 8.9 ± 0.2 | Distal Nitrogen (N4).[1][2] Potentiometric determination. |

| pKa (Acidic) | ~2.5 | Aniline Nitrogen (N1).[1][2] Conjugated, non-basic. |

| LogP (Oct/Wat) | 1.7 ± 0.3 | Moderate lipophilicity; optimized for BBB penetration.[1][2] |

| Solubility (Water) | < 1 mg/mL (Free Base)> 50 mg/mL (HCl Salt) | Free base requires organic co-solvent (DMSO/MeOH).[1][2] |

| Topological Polar Surface Area | 15.3 Ų | Favorable for CNS permeability (< 90 Ų).[1][2] |

Synthetic Pathways & Process Chemistry[2][5]

Two primary routes are employed for synthesis: the classical "Bis-alkylation" (economical, scalable) and the modern "Buchwald-Hartwig" (high precision, expensive).[1][2]

Route A: Cyclization of Aniline (Classical)

This method involves the condensation of 3-fluoro-4-methylaniline with bis(2-chloroethyl)amine hydrochloride.[1][2] It is robust but requires harsh conditions.[1]

-

Reagents: 3-Fluoro-4-methylaniline, Bis(2-chloroethyl)amine[1][2]·HCl, Chlorobenzene (solvent).[2]

-

Mechanism: Double nucleophilic substitution (

).[1][2]

Route B: Buchwald-Hartwig Amination (Modern)

Preferred for library synthesis due to milder conditions and higher functional group tolerance.[1][2]

-

Reagents: 4-Bromo-2-fluorotoluene, Piperazine (excess), Pd(OAc)₂, BINAP (ligand), NaOtBu (base).[1][2]

Synthesis Workflow Diagram

Caption: Comparison of classical cyclization (Route A) and Pd-catalyzed amination (Route B) pathways.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

To validate the basicity of the piperazine nitrogen for formulation stability.[2]

-

Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Apparatus: Glass electrode pH meter (calibrated at pH 4.0, 7.0, 10.0).

-

Procedure: Perform titration at 25°C under

atmosphere. Record pH vs. volume of NaOH. -

Analysis: Use the Bjerrum method or Gran plot to determine the half-equivalence point (

).[1][2]

Lipophilicity Assessment (HPLC LogP)

A high-throughput alternative to the shake-flask method.[1][2]

-

Column: C18 Reverse-phase (e.g., Agilent Zorbax Eclipse).[1][2]

-

Mobile Phase: Methanol/Water (varying ratios from 30% to 80% MeOH) with 10 mM ammonium acetate (pH 7.4).

-

Standards: Calibrate using a set of reference compounds with known LogP (e.g., Toluene, Acetophenone).

-

Calculation: Plot

(capacity factor) vs. LogP of standards. Extrapolate the LogP of the analyte based on its retention time (

Handling, Stability & Safety

Stability Profile

-

Thermal: Stable up to 100°C in solid salt form.[1][2] Free base may darken (oxidize) upon prolonged exposure to air.[1][2]

-

Hygroscopicity: The HCl salt is moderately hygroscopic; store in a desiccator.[1]

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[1][2]

Safety (GHS Classification)[1][2]

References

-

PubChem Compound Summary. "1-(3-Fluoro-4-methylphenyl)piperazine (CAS 1478-85-9)."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Sigma-Aldrich. "Product Specification: 1-(3-Fluoro-4-methylphenyl)piperazine."[1][2] Merck KGaA.[1] Link[1][2]

- Journal of Medicinal Chemistry. "Structure-Activity Relationships of Phenylpiperazines in 5-HT Receptor Ligands." (General SAR reference for phenylpiperazine scaffolds).

-

ChemicalBook. "CAS 1478-85-9 Properties and Safety." Link

- Organic Letters. "Buchwald-Hartwig Amination of Deactivated Aryl Halides." (Methodology reference for Route B).

Sources

- 1. 1-[5-(4-Fluoro-phenyl)-pyridin-3-ylmethyl]-4-phenyl-piperazine | C22H22FN3 | CID 21186124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)- | C15H36O5Si3 | CID 22294782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

1-(3-Fluoro-4-methylphenyl)piperazine CAS number and structure

The following technical guide details the chemical identity, synthesis, properties, and applications of 1-(3-Fluoro-4-methylphenyl)piperazine , a specialized N-arylpiperazine building block used in medicinal chemistry.

Introduction & Core Utility

1-(3-Fluoro-4-methylphenyl)piperazine is a privileged structural motif in drug discovery, particularly within the field of neuropsychiatry and oncology. As an N-arylpiperazine , it serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors. The specific substitution pattern—a fluorine atom at the meta position and a methyl group at the para position relative to the piperazine ring—modulates the metabolic stability and electronic properties of the phenyl ring, often enhancing the ligand's binding affinity and selectivity compared to unsubstituted analogs.

This compound is primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents, including atypical antipsychotics, antidepressants, and kinase inhibitors.

Chemical Identity & Structure

| Property | Detail |

| Chemical Name | 1-(3-Fluoro-4-methylphenyl)piperazine |

| Synonyms | N-(3-Fluoro-4-methylphenyl)piperazine; 4-(3-Fluoro-4-methylphenyl)piperazine |

| CAS Number | Not Widely Indexed (Custom Synthesis Required)* |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| SMILES | Cc1ccc(N2CCNCC2)cc1F |

| InChIKey | Predicted: BZLwm... (Isomer Specific) |

| Structural Class | N-Arylpiperazine; Fluorinated Aniline Derivative |

*Note: While specific CAS numbers exist for derivatives (e.g., hydrochloride salts or regioisomers like the benzyl analog CAS 1240569-59-8), the free base is often synthesized de novo in research settings.

Physicochemical Profile (Predicted)

The introduction of the fluorine atom at the meta position increases lipophilicity and metabolic resistance (blocking metabolic oxidation at the C3 position) compared to the non-fluorinated tolylpiperazine.

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderate lipophilicity; good blood-brain barrier (BBB) permeability. |

| pKa (Basic Nitrogen) | 8.8 - 9.2 (Secondary Amine) | Exists predominantly as a cation at physiological pH (7.4). |

| pKa (Anilinic Nitrogen) | < 1.0 | The nitrogen attached to the phenyl ring is non-basic due to resonance. |

| Melting Point | 25 - 35 °C (Free Base) / >200 °C (HCl Salt) | Free base may be an oil or low-melting solid; usually handled as a salt. |

| Solubility | Low in water (Free Base); High in DMSO, MeOH, DCM. | Salt forms (HCl, fumarate) are water-soluble. |

Synthetic Pathways[1]

Two primary methodologies are employed for the synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine. Method A (Buchwald-Hartwig) is preferred for high-yield, small-scale discovery, while Method B (Cyclization) is a classical route suitable for bulk scale-up.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach couples an aryl halide with piperazine using a palladium catalyst. It avoids the harsh conditions of classical nucleophilic substitution.

-

Reagents: 4-Bromo-2-fluorotoluene (CAS 51436-99-8), Piperazine (CAS 110-85-0).

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with BINAP or XPhos ligand.

-

Base: Sodium tert-butoxide (NaOtBu) or Cs₂CO₃.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

-

Conditions: 80–110 °C, Inert Atmosphere (N₂/Ar), 4–12 hours.

Method B: Nucleophilic Cyclization (Classical)

This method constructs the piperazine ring from the corresponding aniline.

-

Reagents: 3-Fluoro-4-methylaniline (CAS 452-77-7), Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7).

-

Solvent: Chlorobenzene, n-Butanol, or Diglyme.

-

Conditions: Reflux (130–150 °C) for 24–48 hours.

-

Yield: Typically lower (40–60%) due to polymerization side reactions.

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for 1-(3-Fluoro-4-methylphenyl)piperazine showing the catalytic (top) and classical (bottom) routes.

Medicinal Chemistry Applications

The 3-fluoro-4-methylphenyl moiety is a bioisostere for other substituted phenyl rings (e.g., 2,3-dichlorophenyl in aripiprazole or 2-methoxyphenyl in various ligands).

Serotonin Receptor Modulation

-

Target: 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.

-

Mechanism: The piperazine nitrogen (N4) forms a critical salt bridge with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket. The fluorinated phenyl ring occupies the hydrophobic pocket, where the fluorine atom can engage in multipolar interactions with aromatic residues (Phe/Trp).

-

Application: Development of anxiolytics and antidepressants.

Metabolic Stability

-

Effect: The fluorine at position 3 blocks metabolic hydroxylation at that site. The methyl group at position 4 is a metabolic "soft spot" (benzylic oxidation), which can be exploited to tune the half-life of the drug candidate.

Analytical Characterization

To validate the synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine, the following analytical signatures should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: ~6.5–7.1 ppm (Multiplets, 3H). Look for the specific coupling pattern of the 1,3,4-substituted ring (d, dd).

-

Methyl Group: ~2.1–2.3 ppm (Singlet or doublet due to F-coupling, 3H).

-

Piperazine Ring: Two multiplets at ~2.9–3.1 ppm (4H, adjacent to N-aryl) and ~3.0–3.2 ppm (4H, adjacent to secondary amine).

-

-

¹³C NMR:

-

C-F Coupling: Carbon atoms adjacent to the fluorine will appear as doublets with characteristic J-coupling constants (~240 Hz for C-F, ~20 Hz for ortho-C).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 195.13.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the secondary amine.

-

Emergency: In case of contact, wash with copious amounts of water.[1] If inhaled, move to fresh air.

References

-

Buchwald, S. L., et al. (2006). "Pd-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link

-

Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

-

ChemicalBook. "1-(3-Fluoro-4-methylphenyl)piperazine Entry." ChemicalBook Database. Link (Note: Verify specific isomer data).

-

National Center for Biotechnology Information. "PubChem Compound Summary for 3-Fluoro-4-methylaniline (Precursor)." PubChem. Link

Sources

Biological Activity of Fluoro-Methylphenyl-Piperazine Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of fluoro-methylphenyl-piperazine derivatives.

Technical Guide & Research Whitepaper

Executive Summary

Fluoro-methylphenyl-piperazine derivatives represent a critical scaffold in medicinal chemistry, primarily acting as ligands for the serotonergic (5-HT) and dopaminergic systems. This class encompasses two distinct structural subclasses:

-

Trifluoromethyl-phenylpiperazines (e.g., TFMPP): Characterized by a -CF3 group, these are potent non-selective serotonin receptor agonists and releasing agents.

-

Fluoro/Methyl-disubstituted phenylpiperazines: Compounds bearing separate fluorine (-F) and methyl (-CH3) substituents on the aromatic ring. These are often explored as selective D3 dopamine antagonists or 5-HT1A ligands.

This guide analyzes the pharmacological divergence between these subclasses, detailing their receptor binding profiles, metabolic stability, and toxicological risks.

Structure-Activity Relationship (SAR)[1][2]

The biological activity of this scaffold is governed by the electronic and steric properties of the phenyl ring substituents.

The Trifluoromethyl Effect (TFMPP Series)

The -CF3 group is highly electron-withdrawing and lipophilic.

-

Lipophilicity: Increases LogP (~ +1.2 units vs. H), enhancing blood-brain barrier (BBB) permeability.

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism at the substituted position.

-

5-HT Affinity: The meta substitution (3-TFMPP) favors 5-HT1B and 5-HT2C agonism. Para substitution often shifts selectivity towards the Serotonin Transporter (SERT).

Disubstituted (Fluoro + Methyl) Analogs

Separating the steric bulk (Methyl) from the electronic withdrawal (Fluorine) allows for fine-tuning:

-

Ortho-substitution (e.g., 2-fluoro): Induces a twisted conformation between the phenyl and piperazine rings, often enhancing 5-HT1A affinity due to optimal alignment with the Asp116 residue in the receptor pocket.

-

Para-Methyl: Provides a hydrophobic anchor point, increasing affinity for dopamine transporters (DAT) or D3 receptors when coupled with a linker.

Table 1: Comparative Pharmacological Profiles

| Compound Class | Primary Target | Mechanism of Action | Key SAR Feature |

| 3-TFMPP | 5-HT1B / 5-HT2C | Non-selective Agonist | m-CF3 mimics 5-HT indole electronics |

| 4-TFMPP | SERT / 5-HT1A | Reuptake Inhibitor / Agonist | p-CF3 enhances SERT hydrophobic binding |

| 3-F, 4-Me-PP | D3 / 5-HT1A | Antagonist / Partial Agonist | Electronic push-pull optimizes selectivity |

Pharmacodynamics & Signaling Pathways

Serotonergic Modulation

TFMPP and its derivatives primarily activate G-protein coupled receptors (GPCRs).

-

5-HT2C Pathway: Activation couples to Gαq/11 , stimulating Phospholipase C (PLC), leading to IP3 accumulation and Calcium release. This pathway is associated with the psychoactive and anorectic effects of these derivatives.

-

5-HT1A Pathway: Activation couples to Gαi/o , inhibiting Adenylyl Cyclase (AC), reducing cAMP, and opening GIRK channels (hyperpolarization).

Visualization of Signaling Cascade

Figure 1: Divergent signaling pathways activated by fluoro-methylphenyl-piperazines at 5-HT2C (Gq-coupled) and 5-HT1A (Gi-coupled) receptors.

Experimental Protocols

Chemical Synthesis (Buchwald-Hartwig Amination)

To access specific fluoro-methyl isomers (e.g., 3-fluoro-4-methylphenylpiperazine), the Buchwald-Hartwig cross-coupling is superior to SNAr due to the unactivated nature of the aryl ring.

Protocol:

-

Reagents: 4-bromo-2-fluorotoluene (1.0 eq), Piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.4 eq).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Procedure:

-

Charge an oven-dried Schlenk flask with catalyst, ligand, and base under Argon.

-

Add aryl halide and piperazine in solvent.

-

Heat to 100°C for 12–18 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH/NH3).

-

-

Validation: 1H-NMR should show piperazine multiplet at δ 2.8–3.0 ppm and distinct aromatic splitting patterns confirming the fluoro-methyl substitution.

Radioligand Binding Assay (Self-Validating Workflow)

This protocol determines the affinity (

Materials:

-

Source: HEK-293 cells stably expressing human 5-HT2C.

-

Radioligand:

-Mesulergine (Antagonist) or -

Non-specific control: Mianserin (10 µM).

Step-by-Step Methodology:

-

Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

-

Incubation:

-

Tube A (Total Binding): Membrane +

-Ligand + Vehicle. -

Tube B (Non-Specific): Membrane +

-Ligand + 10 µM Mianserin. -

Tube C-G (Experimental): Membrane +

-Ligand + Increasing conc. of Fluoro-Methyl derivative (

-

-

Equilibrium: Incubate at 25°C for 60 mins.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

-

Analysis: Liquid scintillation counting. Calculate

and convert to

Assay Workflow Diagram

Figure 2: Workflow for radioligand binding assays to determine Ki values. Internal validation is provided by the Non-Specific Binding (NSB) control.

Toxicology & Safety Profile

Hepatotoxicity

Research indicates that TFMPP and related piperazines upregulate key enzymes in cholesterol biosynthesis (e.g., HMG-CoA reductase). This can lead to phospholipidosis and intracellular lipid accumulation in hepatocytes, a marker of drug-induced liver injury (DILI).

Metabolic Interactions (CYP450)

-

CYP2D6 Inhibition: Many fluoro-methylphenyl-piperazines act as competitive inhibitors of CYP2D6.

-

Clinical Implication: Co-administration with substrates like dextromethorphan or MDMA can lead to toxic accumulation of the co-administered drug, increasing the risk of serotonin syndrome.

-

Metabolites: The primary metabolic route is hydroxylation of the aromatic ring (if not fully fluorinated) followed by glucuronidation. The piperazine ring can also undergo N-oxidation.

References

-

Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism. Journal of Mass Spectrometry. Link

-

Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. Link

-

Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. Link

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (Ecstasy). Neuropsychopharmacology. Link

-

PubChem. (2025).[1] 1-(3-Trifluoromethylphenyl)piperazine Compound Summary. National Library of Medicine. Link

Sources

Preclinical Pharmacological Profiling of 1-(3-Fluoro-4-methylphenyl)piperazine: Mechanisms and Methodologies

Executive Summary

The phenylpiperazine class of compounds represents a cornerstone in the development of neuropharmacological agents, primarily due to their robust interactions with the serotonergic (5-HT) system and monoamine transporters. While legacy compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been extensively characterized[1][2], 1-(3-Fluoro-4-methylphenyl)piperazine (3F4M-PP) emerges as a highly specialized structural analog.

This technical whitepaper provides an in-depth analysis of the hypothesized mechanism of action for 3F4M-PP, grounded in established structure-activity relationship (SAR) data. Furthermore, it details a self-validating cascade of experimental protocols required to definitively characterize its pharmacological profile from in vitro receptor binding to in vivo neurochemical efflux.

Structural Rationale & Pharmacophore Dynamics

The pharmacological identity of 3F4M-PP is dictated by its precise substitution pattern on the phenyl ring:

-

The Piperazine Core: The basic secondary amine of the piperazine ring acts as the primary anchor, forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G protein-coupled receptors (GPCRs).

-

3-Fluoro Substitution: Fluorine at the meta-position acts as a bioisostere to the chlorine in mCPP[2] and the trifluoromethyl group in TFMPP[1]. The high electronegativity of fluorine enhances halogen bonding within the 5-HT receptor binding pocket while improving metabolic stability against cytochrome P450-mediated oxidation.

-

4-Methyl Substitution: The addition of a para-methyl group introduces specific steric bulk. In phenylpiperazine SAR, para-substitutions often shift the molecule's affinity profile, increasing its interaction with the Serotonin Transporter (SERT) and promoting monoamine releasing properties, similar to the dual-action profile seen in TFMPP[1][3].

Core Mechanism of Action

Based on its structural homology to mCPP and TFMPP, 3F4M-PP is projected to operate via a dual mechanism of action:

A. 5-HT2C / 5-HT1B Receptor Agonism

Like mCPP, 3F4M-PP is expected to act as a potent agonist at the 5-HT2C receptor[2][4]. The 5-HT2C receptor is a Gq-coupled GPCR[4]. Upon ligand binding, the receptor undergoes a conformational change that activates the Gαq protein. This stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG)[4]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC). In vivo, 5-HT2C activation by phenylpiperazines has been shown to modulate anxiety-like behaviors[5], inhibit the M-current in hypothalamic POMC neurons[6], and reduce palatable food consumption[7].

B. Monoamine Transporter Interaction

TFMPP is an entactogenic drug that selectively promotes the release of serotonin by interacting with SERT[1][3]. The lipophilic 4-methyl group of 3F4M-PP is highly likely to confer similar serotonin releasing agent (SRA) properties, allowing the compound to reverse the transporter flux and increase extracellular 5-HT levels independently of vesicular exocytosis.

Fig 1. 5-HT2C receptor Gq-coupled signaling cascade activated by 3F4M-PP.

Self-Validating Experimental Methodologies

To rigorously validate the pharmacological profile of 3F4M-PP, a sequential, self-validating assay cascade must be employed. Each step is designed to answer a specific mechanistic question, building a chain of causality from physical binding to systemic in vivo effects.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

-

Objective: Determine the binding affinity (

) of 3F4M-PP for 5-HT receptor subtypes. -

Causality: This assay isolates the physical binding event from cellular signaling. It is the mandatory first step because a compound cannot exert functional efficacy without target occupancy.

-

Methodology:

-

Isolate cell membranes from HEK-293 cells stably expressing human 5-HT2C or 5-HT1B receptors.

-

Incubate the membranes with a constant concentration of a radioligand (e.g.,

mesulergine for 5-HT2C) and varying concentrations of 3F4M-PP ( -

Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

-

Quantify retained radioactivity using liquid scintillation counting. Calculate the

and convert it to

-

Protocol 2: Binding Assay (G-Protein Activation)

-

Objective: Measure the intrinsic efficacy of 3F4M-PP at the receptor level.

-

Causality: Radioligand binding cannot distinguish an agonist from an antagonist. The

assay directly measures the first step of the signal transduction cascade, confirming whether 3F4M-PP induces the conformational change necessary for G-protein activation. -

Methodology:

-

Incubate 5-HT2C expressing membranes in an assay buffer containing GDP, the non-hydrolyzable radiolabeled analog

, and 3F4M-PP. -

Allow the agonist-induced G

q subunit to exchange GDP for -

Isolate the membranes via filtration and measure the bound radioactivity to generate a dose-response curve (

and

-

Protocol 3: FLIPR Calcium Flux Assay (Downstream Efficacy)

-

Objective: Validate the functional integrity of the entire Gq-coupled pathway.

-

Causality: While

measures proximal G-protein coupling, the FLIPR assay proves that the downstream PLC-IP3 pathway is fully functional and capable of mobilizing intracellular calcium in a living whole-cell environment. -

Methodology:

-

Seed 5-HT2C expressing cells in a 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Utilize a Fluorometric Imaging Plate Reader (FLIPR) to add 3F4M-PP to the wells.

-

Continuously record the transient increase in fluorescence, which corresponds to the release of intracellular

.

-

Protocol 4: In Vivo Microdialysis (Neurotransmitter Efflux)

-

Objective: Quantify the effect of 3F4M-PP on extracellular monoamine levels in awake, freely moving animals.

-

Causality: In vitro assays do not account for pharmacokinetics, blood-brain barrier penetration, or complex neural circuitry. Microdialysis confirms that the compound reaches the brain and actively modulates serotonin release in vivo, validating its SRA properties[3].

-

Methodology:

-

Stereotaxically implant a microdialysis probe into the prefrontal cortex of a rodent model.

-

Administer 3F4M-PP systemically (i.p. or s.c.) and collect dialysate samples every 20 minutes.

-

Quantify extracellular levels of serotonin (5-HT) and dopamine (DA) using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

-

Fig 2. Preclinical pharmacological validation workflow for 3F4M-PP.

Quantitative Data Synthesis

To contextualize the pharmacological potential of 3F4M-PP, the following table synthesizes the established binding affinities of reference phenylpiperazines (mCPP and TFMPP) alongside the projected SAR-derived values for 3F4M-PP.

| Compound | 5-HT2C Affinity ( | 5-HT1B Affinity ( | SERT Affinity ( | Primary Functional Action |

| mCPP | ~32 | ~52 | >1000 | 5-HT2C Agonist[2][4] |

| TFMPP | ~62 | ~30 | ~121 | 5-HT1B/2C Agonist, SRA[1][3] |

| 3F4M-PP (Projected) | 40 - 80 | 40 - 90 | 150 - 300 | 5-HT2C Agonist, SRA |

Note: Data for mCPP and TFMPP are derived from established literature[1][2]; 3F4M-PP data represents projected structure-activity relationship values requiring empirical validation through the protocols outlined in Section 3.

References

-

Title: 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) Source: Cayman Chemical URL: 3

-

Title: Trifluoromethylphenylpiperazine Source: Wikipedia URL: 1

-

Title: 5-HT2C receptor agonist Source: Wikipedia URL: 4

-

Title: Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis Source: Frontiers URL: 5

-

Title: The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers Source: National Institutes of Health (NIH) / PMC URL: 7

-

Title: Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice Source: National Institutes of Health (NIH) / PubMed URL: 2

-

Title: Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons Source: American Journal of Physiology-Endocrinology and Metabolism URL: 6

Sources

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Fluoro-4-methylphenyl)piperazine Derivatives: A Strategic Scaffold in Drug Discovery

This guide provides an in-depth technical analysis of 1-(3-Fluoro-4-methylphenyl)piperazine derivatives, positioning this scaffold as a critical building block in modern medicinal chemistry.

Executive Summary

The 1-(3-Fluoro-4-methylphenyl)piperazine moiety represents a refined evolution of the "privileged" phenylpiperazine pharmacophore. While unsubstituted phenylpiperazines are promiscuous binders across serotonergic (5-HT), dopaminergic (DA), and adrenergic landscapes, the specific introduction of a 3-fluoro and 4-methyl substitution pattern offers a precise solution to two common failure modes in drug discovery: metabolic instability and off-target selectivity .

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological utility of this scaffold, providing researchers with actionable protocols for its integration into lead optimization campaigns.[1]

Chemical Identity & Structural Logic[2]

-

Systematic Name: 1-(3-Fluoro-4-methylphenyl)piperazine

-

Core Scaffold:

-Arylpiperazine -

Key Substituents:

-

3-Fluoro: Modulates aromatic electron density; blocks metabolic oxidation at the meta position; influences the pKa of the piperazine nitrogen via inductive effects.

-

4-Methyl: Blocks the para position (a primary site for CYP450-mediated hydroxylation); increases lipophilicity (

) to enhance blood-brain barrier (BBB) penetration.

-

The "Privileged" Nature of the Scaffold

Phenylpiperazines are ubiquitous in CNS therapeutics (e.g., Aripiprazole, Ziprasidone).[1] However, the 3-F, 4-Me motif is distinct. Unlike the 2-methoxy (found in many 5-HT1A ligands) or 2,3-dichloro patterns, the 3-F, 4-Me combination provides a balanced electronic profile that retains affinity for G-protein coupled receptors (GPCRs) while mitigating the risk of quinone-imine metabolite formation often seen with electron-rich anilines.

Medicinal Chemistry: Synthesis & Optimization[1]

Retrosynthetic Analysis

The construction of the 1-(3-Fluoro-4-methylphenyl)piperazine core can be approached via two primary routes. The choice depends on scale, cost, and available starting materials.[1]

Route A: Buchwald-Hartwig Amination (Recommended)

This is the modern standard for deactivated or neutral aryl rings. The 4-methyl group makes the ring electron-rich, rendering traditional

Route B: Bis-Alkylation (Classic) Condensation of the corresponding aniline with bis(2-chloroethyl)amine. Economical for large batches but often suffers from lower yields and poly-alkylation byproducts.

Synthesis Workflow Visualization

The following diagram outlines the decision logic and reaction pathways for synthesizing this scaffold.

Caption: Synthesis pathways for 1-(3-Fluoro-4-methylphenyl)piperazine highlighting the Buchwald-Hartwig (Method A) and Bis-Alkylation (Method B) routes.

Detailed Experimental Protocol: Method A (Buchwald-Hartwig)

Objective: Synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine from 4-bromo-2-fluorotoluene.

Reagents:

-

4-Bromo-2-fluorotoluene (1.0 eq)

-

Piperazine (2.0 eq) or

-Boc-piperazine (1.2 eq)[1] - (0.02 eq)[1]

-

BINAP (0.06 eq)[1]

-

Sodium tert-butoxide (

) (1.5 eq)[1] -

Toluene (anhydrous)[1]

Protocol:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, combine

and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.[1] -

Addition: Add 4-bromo-2-fluorotoluene, piperazine, and

to the reaction vessel. -

Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor conversion via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

). -

Validation: Verify structure via

-NMR and HRMS.-

Expected

-NMR (CDCl3): Look for the doublet/multiplet of the aromatic protons (due to F-coupling) and the singlet methyl group at ~2.2 ppm.

-

Pharmacology & Biological Utility[3][4][5][6][7]

Target Landscape

The 1-(3-Fluoro-4-methylphenyl)piperazine scaffold is primarily utilized in the discovery of ligands for:

-

Serotonin Receptors (5-HT): Specifically 5-HT2A, 5-HT2C, and 5-HT7. The lipophilic 4-methyl group enhances binding in the hydrophobic pocket of these GPCRs.

-

Dopamine Receptors (D2/D3): Often used as the "tail" moiety in bitopic ligands to reach secondary binding pockets.

-

Nuclear Receptors (RORc): As demonstrated by GNE-3500 , this moiety can serve as a solvent-exposed or hydrophobic anchor in inverse agonists for RORc (Retinoic acid receptor-related Orphan Receptor c), a target for autoimmune diseases [1].

Structure-Activity Relationship (SAR) Logic

The following table summarizes the impact of specific substitutions on this scaffold compared to the unsubstituted phenylpiperazine.

| Feature | Substitution | Pharmacological Effect | Metabolic Consequence |

| Electronic | 3-Fluoro | Reduces basicity of N1-aniline nitrogen; withdraws density from ring. | Blocks ortho-hydroxylation; reduces risk of reactive metabolite formation. |

| Steric | 4-Methyl | Increases van der Waals contact in hydrophobic pockets. | Blocks para-hydroxylation (major clearance route); introduces benzylic oxidation liability (soft spot).[1] |

| Lipophilicity | Combined | Increases | Enhances CNS penetration; increases non-specific binding if not balanced by polar groups. |

Case Study: GNE-3500 (RORc Inverse Agonist)

In the development of GNE-3500, the 1-(3-Fluoro-4-methylphenyl)piperazine motif was critical.

-

Role: It served as a linker/scaffold that positioned the sulfonyl group correctly within the RORc ligand-binding domain.

-

Outcome: The specific 3-F, 4-Me substitution provided a 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over other nuclear receptors.[2] The 3-fluoro group was essential for optimizing the dihedral angle of the phenyl ring, while the methyl group filled a small hydrophobic cavity [1].

Experimental Validation: 5-HT Binding Assay

To validate the activity of derivatives containing this scaffold, a radioligand binding assay is the standard first step.

Protocol: 5-HT2A Receptor Binding

-

Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Ligand:

-Ketanserin (0.5 nM).[1] -

Test Compound: 1-(3-Fluoro-4-methylphenyl)piperazine derivative (concentration range:

to -

Non-specific Binding: Define using 10 µM Methysergide.

-

-

Conditions: Incubate for 60 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipophilic piperazine).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Future Directions & Strategic Recommendations

-

Metabolic Hardening: While the 4-methyl group blocks hydroxylation, it is susceptible to benzylic oxidation (

). To improve half-life, consider replacing the 4-Me with 4-Trifluoromethyl ( -

Polypharmacology: This scaffold is ideal for designing "Dirty Drugs" (multi-target ligands) for complex psychiatric disorders (e.g., schizophrenia) where simultaneous blockade of D2 and 5-HT2A is desired.[1]

References

-

Fauber, B. P., et al. (2015).[1] "Discovery of 1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist."[2] Journal of Medicinal Chemistry, 58(13), 5308-5322.[1][2] Link

-

Di Fabio, R., et al. (2009).[1][3] "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry, 52(10), 3238-3247.[1][3] Link

-

Westaway, S. M., et al. (2009).[1] "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate."[4] Journal of Medicinal Chemistry, 52(4), 1180-1189.[1][4] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of 1-(3-Fluoro-4-methylphenyl)piperazine: A Mechanistic and Methodological Framework

Executive Summary

The structural class of phenylpiperazines encompasses a wide range of pharmacologically active compounds, from established therapeutics to emerging designer drugs. 1-(3-Fluoro-4-methylphenyl)piperazine is a structurally intriguing derivative. The incorporation of a basic piperazine moiety coupled with a halogenated, methylated phenyl ring presents a unique physicochemical profile. While the fluorine atom typically enhances metabolic stability and membrane permeability, it can also alter the electron density of the aromatic system, potentially shifting the compound's off-target binding profile and CYP450-mediated bioactivation pathways.

As a Senior Application Scientist, my objective in this whitepaper is to provide a rigorous, self-validating methodological framework for the preliminary toxicity assessment of this compound. Because direct toxicological data on this specific novel analog is sparse, we must anchor our assessment protocols in the established mechanistic liabilities of its closest structural relatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(4-fluorophenyl)piperazine (pFPP).

Mechanistic Rationale: Defining the Toxicological Targets

To design an effective screening cascade, we must first understand the causality behind phenylpiperazine-induced toxicity. Research on structurally analogous phenylpiperazines demonstrates that their primary mechanisms of cytotoxicity involve oxidative stress, mitochondrial impairment, and subsequent apoptosis [1].

-

Hepatotoxicity via Bioactivation: Phenylpiperazines are heavily metabolized by hepatic cytochrome P450 (CYP) enzymes. The bioactivation of the piperazine ring or the substituted phenyl ring can yield reactive oxygen species (ROS) or reactive electrophilic metabolites that deplete intracellular glutathione (GSH) [1].

-

Neurotoxicity via Mitochondrial Depolarization: Due to their lipophilicity, fluorinated phenylpiperazines readily cross the blood-brain barrier. In neuronal models, these compounds have been shown to disrupt intracellular calcium (

) homeostasis and collapse the mitochondrial membrane potential ( -

Cardiotoxicity (hERG Liability): The basic secondary amine of the piperazine ring is a classic pharmacophore for binding to the inner vestibule of the hERG (Kv11.1) potassium channel. Thus, evaluating pro-arrhythmic potential is a mandatory step in early-stage assessment.

Proposed mechanistic pathway of phenylpiperazine-induced cellular toxicity.

Self-Validating Experimental Protocols

A robust toxicity screen does not merely generate a "live/dead" ratio; it must internally validate whether cell death is an artifact of the assay or a true mechanistic response. The following protocols are designed with built-in causality checks.

Protocol A: Hepatotoxicity and ROS Generation (HepaRG Model)

Rationale: We utilize human-derived HepaRG cells rather than the ubiquitous HepG2 line. HepG2 cells lack sufficient basal expression of crucial CYP450 enzymes. HepaRG cells, when differentiated, maintain metabolic competence comparable to primary human hepatocytes, ensuring that metabolite-driven toxicity is accurately captured [1].

Step-by-Step Methodology:

-

Cell Seeding & Differentiation: Seed HepaRG cells in 96-well plates at

cells/well. Maintain in Williams' E medium supplemented with 10% FBS, hydrocortisone, and insulin. Differentiate for 14 days using 2% DMSO to induce CYP expression. -

Compound Preparation: Dissolve 1-(3-Fluoro-4-methylphenyl)piperazine in DMSO. Create a 10-point serial dilution (ranging from 0.1

to 1000 -

Exposure & Controls: Expose cells for 24h and 48h.

-

Negative Control: 0.5% DMSO vehicle.

-

Positive Control (Cytotoxicity): Chlorpromazine (50

). -

Positive Control (ROS): Menadione (100

).

-

-

Multiplexed Readout:

-

ROS Assessment: Wash cells and incubate with 10

-

Viability Assessment: Post-ROS reading, add CellTiter-Glo® reagent to the same wells to measure ATP content (luminescence).

-

Causality Check: If ATP drops but ROS does not increase, the toxicity is not oxidative stress-mediated. If ROS spikes prior to ATP depletion, oxidative stress is the primary driver.

-

Protocol B: Neurotoxicity and Mitochondrial Integrity (SH-SY5Y Model)

Rationale: Differentiated SH-SY5Y human neuroblastoma cells express neuronal markers and are the gold standard for assessing neurotoxins [2]. We utilize the JC-1 dye to measure mitochondrial membrane potential (

Step-by-Step Methodology:

-

Differentiation: Seed SH-SY5Y cells in 96-well black, clear-bottom plates. Induce neuronal differentiation using 10

Retinoic Acid (RA) for 5 days. -

Exposure: Treat cells with the test compound (0.1

to 500 -

JC-1 Assay:

-

Add JC-1 dye (final concentration 2

) and incubate for 30 minutes at 37°C. -

Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 10

(a known mitochondrial uncoupler).

-

-

Data Acquisition: Measure red fluorescence (J-aggregates, healthy mitochondria, Ex/Em 535/590 nm) and green fluorescence (J-monomers, depolarized mitochondria, Ex/Em 485/530 nm).

-

Analysis: Calculate the Red/Green fluorescence ratio. A decrease in the ratio indicates mitochondrial depolarization.

High-throughput screening workflow for preliminary toxicity assessment.

Quantitative Data Presentation

To benchmark the preliminary toxicity of 1-(3-Fluoro-4-methylphenyl)piperazine, its data must be contextualized against known phenylpiperazine analogs. The table below summarizes established toxicity thresholds for related compounds, providing a predictive baseline for our target molecule [1],[2], [3].

| Compound | Cell Line | Assay Type | Primary Mechanism | |

| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | Primary Hepatocytes | MTT (Viability) | Oxidative Stress, Apoptosis | 0.14 ± 0.02 [1] |

| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | HepaRG | MTT (Viability) | Oxidative Stress | 0.45 ± 0.05[1] |

| pFPP (1-(4-fluorophenyl)piperazine) | SH-SY5Y | Calcium Influx | Neurotoxicity | ~0.30 (Estimated) [2] |

| 1-phenylpiperazine | Caco-2 | TEER / Cytotoxicity | Membrane Permeation | >1.00 (Low Toxicity) [3] |

| 1-(3-Fluoro-4-methylphenyl)piperazine | HepaRG / SH-SY5Y | ATP / JC-1 | Pending Experimental Validation | Projected: 0.20 - 0.50 |

Note: The projected

Conclusion and Next Steps

The preliminary toxicity assessment of 1-(3-Fluoro-4-methylphenyl)piperazine requires a multi-parametric approach. Relying solely on basic viability assays (like MTT) is insufficient and prone to misinterpretation. By deploying metabolically competent cell lines (HepaRG), differentiated neuronal models (SH-SY5Y), and multiplexing our readouts to capture ROS generation and mitochondrial depolarization simultaneously, we establish a self-validating data package. Should the compound exhibit an

References

- Title: In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis.

- Title: In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells.

- Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.

Technical Whitepaper: Solubility and Stability Profile of 1-(3-Fluoro-4-methylphenyl)piperazine

The following technical guide details the solubility, stability, and physicochemical profile of 1-(3-Fluoro-4-methylphenyl)piperazine . This document is structured for researchers and drug development professionals, synthesizing theoretical principles of arylpiperazine chemistry with practical handling protocols.

Executive Summary

1-(3-Fluoro-4-methylphenyl)piperazine is a structural hybrid of the psychopharmacological probes mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). As a substituted phenylpiperazine, it serves as a critical building block in the synthesis of serotonin (5-HT) receptor modulators and acts as a potential metabolite in forensic toxicology.

This guide addresses the compound's lipophilic nature, its pH-dependent solubility profile, and its susceptibility to oxidative degradation. The protocols below are designed to maximize experimental reproducibility and compound longevity.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The 3-fluoro and 4-methyl substituents create a unique electronic and steric environment on the phenyl ring, distinct from unsubstituted phenylpiperazine.

| Property | Value (Predicted/Experimental) | Technical Insight |

| Formula | C₁₁H₁₅FN₂ | -- |

| Molecular Weight | 194.25 g/mol | -- |

| Physical State | Solid (Low-melting) or Oil | Free base is often an oil/low-melting solid; HCl salts are crystalline solids.[1] |

| pKa (Basic N) | ~9.0 - 9.5 | The distal piperazine nitrogen (N4) is basic. The N1 (aryl) nitrogen is non-basic due to resonance delocalization. |

| LogP | ~2.5 - 2.8 | The 4-methyl group increases lipophilicity compared to 1-(3-fluorophenyl)piperazine (LogP ~1.8). |

| H-Bond Donors | 1 (Secondary Amine) | Site for derivatization and salt formation. |

| H-Bond Acceptors | 2 | Includes the tertiary aniline nitrogen and the secondary amine. |

Solubility Profiling & Dissolution Protocols

Aqueous Solubility vs. pH

The solubility of 1-(3-Fluoro-4-methylphenyl)piperazine is governed by the ionization state of the secondary amine.

-

pH < 7.0 (Acidic): High solubility. Protonation of the N4 nitrogen forms a cation, drastically increasing hydrophilicity.

-

pH > 9.0 (Basic): Low solubility. The compound exists predominantly as the neutral free base, which is lipophilic and prone to precipitation.

Solvent Compatibility Matrix

For stock solution preparation, organic solvents are recommended to ensure long-term stability and high concentration.

| Solvent | Solubility Rating | Recommended Conc. | Notes |

| DMSO | Excellent | 10 - 50 mM | Preferred for biological assays. Hygroscopic; store under inert gas. |

| Ethanol | Good | 10 - 20 mM | Good for evaporation; avoid for long-term storage due to potential evaporation. |

| Water (Neutral) | Poor | < 1 mM | Not recommended for stock solutions. Use buffers or acid equivalents. |

| 0.1 M HCl | Excellent | > 50 mM | Converts free base to HCl salt in situ. |

Dissolution Workflow (Visualized)

The following workflow ensures complete solubilization without degrading the compound.

Figure 1: Decision logic for optimal solubilization based on downstream application.

Stability Assessment

Degradation Pathways

Arylpiperazines are generally robust, but the specific substitution pattern introduces vulnerabilities.

-

N-Oxidation: The secondary amine is susceptible to oxidation by atmospheric oxygen, especially in solution, forming the N-oxide.

-

Photolysis: The fluorinated phenyl ring can undergo photo-dehalogenation or radical formation under high-intensity UV light.

-

Salt Disproportionation: In high humidity, the HCl salt may absorb water (hygroscopic), leading to hydrolysis or "oiling out" if the free base regenerates.

Stability Workflow & Storage

To mitigate these risks, follow this "Self-Validating" storage protocol:

-

Solid State: Store at -20°C. The container must be purged with Nitrogen or Argon before sealing to prevent oxidative stress.

-

In Solution (DMSO): Stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

-

In Aqueous Buffer: Prepare fresh. Do not store >24 hours, even at 4°C, to prevent hydrolysis or precipitation.

Figure 2: Primary degradation pathways. Note that N-oxidation is the most common storage failure mode.

Analytical Methodologies (HPLC/LC-MS)

For quantification and purity analysis, a reverse-phase gradient method is required. The fluorine atom provides a useful handle for checking metabolic stability but does not significantly aid UV detection compared to the phenyl ring.

Protocol: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic amines).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic ring) or MS (ESI+, [M+H]+ = 195.25).

-

Retention Time Prediction: Expect elution slightly later than 1-(3-fluorophenyl)piperazine due to the lipophilic 4-methyl group.

References

-

Structure-Activity Relationships of Phenylpiperazines

-

Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. Link

-

-

Metabolism of Fluorinated Drugs

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

-

-

Analytical Methods for Piperazine Derivatives

-

De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. Link

-

-

General Stability of Pharmaceuticals

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. Link

-

Sources

GC-MS analysis of 1-(3-Fluoro-4-methylphenyl)piperazine impurities

Introduction & Scope

1-(3-Fluoro-4-methylphenyl)piperazine (3-FMPP) is a piperazine-class compound often encountered as a pharmaceutical intermediate or, increasingly, as a New Psychoactive Substance (NPS) mimicking the effects of 1-benzylpiperazine (BZP) and 3-trifluoromethylphenylpiperazine (TFMPP).

The structural specificity of 3-FMPP—containing both a fluorine atom and a methyl group on the phenyl ring—presents unique analytical challenges. Differentiating 3-FMPP from its positional isomers (e.g., 2-FMPP, 4-FMPP) and identifying synthesis-related impurities is critical for two reasons:

-

Forensic Intelligence: Impurity profiling (chemical fingerprinting) can identify the synthetic route and link seized batches.

-

Toxicological Safety: Isomeric impurities often possess vastly different pharmacokinetics and serotonin receptor affinities (5-HT).

This application note details a robust GC-MS protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to achieve baseline resolution of isomers and sensitive detection of synthesis by-products.

Chemical Context & Impurity Profiling

To accurately identify impurities, one must understand their origin. The most common clandestine and laboratory synthesis of 3-FMPP involves the N-alkylation of 3-fluoro-4-methylaniline with bis(2-chloroethyl)amine hydrochloride.

Synthesis & Impurity Pathway

The following diagram illustrates the primary reaction and the genesis of key impurities (Impurity A and B).

Figure 1: Synthesis pathway of 3-FMPP showing the origin of critical impurities. Impurity B arises if the starting aniline contains isomers (e.g., 2-fluoro-4-methylaniline).

Analytical Methodology

Why Derivatization?

While 3-FMPP can be analyzed as a free base, the secondary amine on the piperazine ring causes peak tailing due to interaction with silanol groups in the GC column.

-

Recommendation: Acylation using Trifluoroacetic Anhydride (TFAA) .

-

Mechanism: Converts the polar N-H group to a non-polar N-COCF3 amide.

-

Benefit: Improves peak symmetry, increases volatility, and provides a characteristic mass shift (+96 Da) that aids in molecular weight confirmation.

Sample Preparation Protocol

Reagents:

-

Ethyl Acetate (HPLC Grade)

-

Trifluoroacetic Anhydride (TFAA)

-

Sodium Carbonate (5% aqueous solution)

Step-by-Step Workflow:

-

Extraction: Dissolve 10 mg of sample in 5 mL of deionized water. Alkalinize to pH >10 with Na2CO3. Extract into 5 mL Ethyl Acetate.

-

Drying: Dry the organic layer over anhydrous MgSO4. Transfer 200 µL to a GC vial.

-

Derivatization: Add 50 µL of TFAA. Cap and incubate at 60°C for 20 minutes .

-

Evaporation: Evaporate to dryness under a stream of nitrogen (to remove excess acid).

-

Reconstitution: Reconstitute in 200 µL Ethyl Acetate for injection.

Instrumental Parameters (GC-MS)

System: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, arylene phase ideal for separating aromatic isomers. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Split (20:1) @ 250°C | Prevents column overload; high temp ensures volatilization. |

| Oven Program | 80°C (1 min hold) | Slow ramp (5°C/min) in the critical region (200-290°C) resolves positional isomers. |

| Transfer Line | 280°C | Prevents condensation of high-boiling dimers. |

| Ionization | Electron Impact (EI) @ 70 eV | Standard library matching. |

| Scan Range | m/z 40–450 | Captures low mass fragments (m/z 56) and derivatized molecular ions. |

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI)

The identification of 3-FMPP relies on detecting specific fragment ions. The presence of the Fluorine and Methyl groups creates a unique mass deficit compared to TFMPP.

Table 1: Key Diagnostic Ions

| Compound Form | Molecular Ion (M+) | Base Peak | Diagnostic Fragments | Interpretation |

| 3-FMPP (Free Base) | m/z 194 | m/z 56 | m/z 152, 109 | m/z 56: Piperazine ring fragment |

| 3-FMPP-TFA (Deriv.) | m/z 290 | m/z 193 | m/z 152, 69 | m/z 290: Derivatized M+. m/z 193: Loss of trifluoromethyl radical |

Isomer Differentiation (Critical)

Positional isomers (2-FMPP, 3-FMPP, 4-FMPP) have virtually identical mass spectra. They must be distinguished by Retention Index (RI) .

-

Elution Order on 5% Phenyl Column:

-

2-FMPP (Ortho-substituted elutes first due to steric shielding/lower boiling point).

-

3-FMPP (Meta).

-

4-FMPP (Para-substituted elutes last; highest symmetry/boiling point).

-

Note: You must run reference standards to establish the exact retention times for your specific column condition.

Analytical Workflow Diagram

The following flowchart summarizes the complete operational procedure, ensuring a self-validating loop where blanks and standards confirm system performance.

Figure 2: Operational workflow for the GC-MS analysis of 3-FMPP.

References

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[2][3] Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.Link

-

Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse.[4] Therapeutic Drug Monitoring, 27(6), 726-733. (Contextual grounding for piperazine metabolism and impurity patterns). Link

-

Elliott, S. (2011). The analysis of piperazine-based designer drugs. Bioanalysis, 3(21), 2423-2440. (Detailed fragmentation pathways for phenylpiperazines). Link

Sources

- 1. Recommended methods for the identification and analysis of Piperazines in Seized Materials [unodc.org]

- 2. unov.tind.io [unov.tind.io]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Platform Analytical Method Development for Novel Piperazine Candidates

Content Type: Application Note & Protocol Guide Version: 2.0 (ICH M10 Compliant)

Abstract

This guide outlines a platform approach for the structural characterization, separation, and quantification of novel piperazine-based compounds (e.g., pharmaceutical candidates or designer analogs). Unlike standard alkyl-amine protocols, piperazines exhibit unique regio-isomeric challenges and fragmentation patterns. This document provides a self-validating workflow utilizing Biphenyl stationary phases for isomeric resolution and Mixed-Mode Cation Exchange (MCX) for matrix cleanup, grounded in current ICH M10 regulatory standards.

Structural Elucidation & MS/MS Fragmentation Logic

Before quantification, the specific fragmentation behavior of the piperazine core must be understood to select robust MRM (Multiple Reaction Monitoring) transitions.

The Piperazine Fragmentation Rule

Piperazine derivatives typically ionize in ESI(+) mode due to the basic secondary or tertiary nitrogens (pKa ~9.8). Upon Collision Induced Dissociation (CID), they follow a predictable cleavage pattern essential for identifying novel analogs.

-

Mechanism A (Benzylic/Phenyl Cleavage): The bond between the piperazine nitrogen and the aromatic pendant group is the weakest.

-

Example: Benzylpiperazine (BZP) yields a dominant tropylium ion (

91).[1]

-

-

Mechanism B (Ring Fission): The piperazine ring itself undergoes cross-ring cleavage, often losing neutral ethylene (

, -28 Da) or imine fragments. -

Mechanism C (Diagnostic Iminium Ions): Phenylpiperazines often generate a characteristic ion at

56 or 70, representing the fragmented piperazine ring attached to the phenyl cation.

Visualization: Fragmentation Pathway

The following diagram illustrates the decision logic for assigning MS/MS transitions for a novel piperazine.

Figure 1: MS/MS fragmentation logic for selecting Quantifier (Cleavage) and Qualifier (Ring Fission) ions.

Chromatographic Strategy: The Isomer Challenge

Novel piperazines frequently exist as positional isomers (e.g., ortho-, meta-, para- substitutions on the phenyl ring). Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity.

Stationary Phase Selection

-

The Failure of C18: C18 relies on hydrophobic interaction. Positional isomers (e.g., 3-TFMPP vs. 4-TFMPP) often have identical logP values, resulting in co-elution.

-

The Solution: Biphenyl Phases: Biphenyl stationary phases possess overlapping aromatic rings. They separate analytes via

interactions and steric selectivity. The spatial arrangement of the isomer dictates how well it "slots" into the biphenyl ligand, providing baseline resolution where C18 fails.

Recommended LC Conditions

| Parameter | Setting | Rationale |

| Column | Biphenyl Core-Shell (2.6 µm, 100 x 2.1 mm) | Maximizes |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures protonation of basic N for MS sensitivity. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH promotes stronger |

| Gradient | 5% B to 95% B over 8 min | Slow ramp required to resolve regio-isomers. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for core-shell particles. |

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Piperazines are basic polar amines. Liquid-Liquid Extraction (LLE) often results in poor recovery due to their water solubility. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange is the gold standard, providing a "self-validating" cleanup by utilizing two distinct retention mechanisms (Hydrophobic + Ionic).

MCX Protocol Logic

-

Load (Acidic): The analyte is protonated (positively charged). It binds to the sorbent's sulfonate groups via ionic exchange.

-

Wash 1 (Acidic/Aqueous): Removes proteins and salts. Analyte remains locked ionically.

-

Wash 2 (Organic/Neutral): Removes hydrophobic interferences (lipids). Analyte remains locked ionically.

-

Elute (Basic/Organic): High pH neutralizes the analyte (removing positive charge), breaking the ionic bond and releasing it into the organic solvent.

Visualization: SPE Workflow

Figure 2: Mixed-Mode Cation Exchange (MCX) protocol ensuring high specificity for basic piperazines.